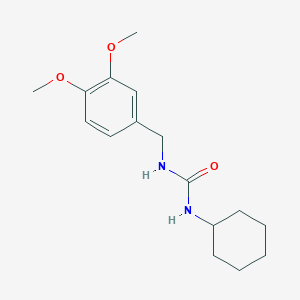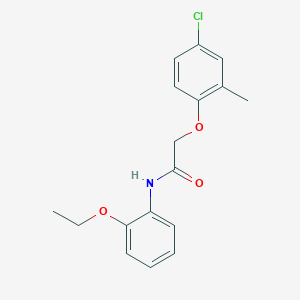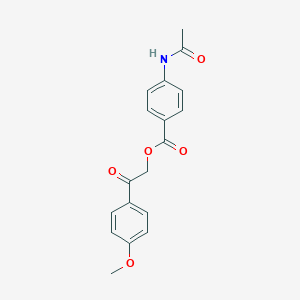![molecular formula C10H8N4O4S B5716809 methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5716809.png)
methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiadiazole derivative that has been synthesized using different methods.
作用機序
The mechanism of action of Methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate is not fully understood. However, it has been proposed that the compound exerts its antimicrobial and antifungal activity by inhibiting the synthesis of cell walls and membranes of microorganisms. It has also been suggested that the compound induces cell death in cancer cells by generating reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Moreover, it has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
実験室実験の利点と制限
Methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. Moreover, it exhibits potent antimicrobial and antifungal activity, making it a potential candidate for the development of new antibiotics and antifungal agents. However, the compound has some limitations, including its potential toxicity and limited solubility in water.
将来の方向性
Methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate has several potential future directions for scientific research. One of the most promising directions is the development of new antibiotics and antifungal agents based on the compound's potent antimicrobial and antifungal activity. Moreover, the compound's potential use as a photosensitizer in photodynamic therapy for cancer treatment and its anti-inflammatory and antioxidant properties make it a potential candidate for the development of new drugs for the treatment of various diseases.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using various methods and has been found to exhibit antimicrobial, antifungal, and insecticidal properties. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment and its anti-inflammatory and antioxidant properties. The compound has several advantages for lab experiments, including its stability and potent activity, but also has some limitations, including its potential toxicity and limited solubility in water. The future directions of research on the compound include the development of new antibiotics and antifungal agents and the development of new drugs for the treatment of various diseases.
合成法
Methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate has been synthesized using various methods. One of the most commonly used methods is the reaction of 3-nitrobenzoyl chloride with potassium thiocyanate followed by the reaction with methylamine hydrochloride. The resulting product is purified using column chromatography to obtain the final product.
科学的研究の応用
Methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and insecticidal properties. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Moreover, it has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
特性
IUPAC Name |
methyl N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4S/c1-18-10(15)11-9-13-12-8(19-9)6-3-2-4-7(5-6)14(16)17/h2-5H,1H3,(H,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPFGWZDQRLQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NN=C(S1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-furamide](/img/structure/B5716742.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5716749.png)


![2-[(4-ethoxybenzyl)(propyl)amino]ethanol](/img/structure/B5716764.png)
![N-[4-(acetylamino)-2-methoxyphenyl]benzamide](/img/structure/B5716772.png)
![2-[(2,4-dimethylbenzyl)thio]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B5716782.png)

![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5716788.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5716798.png)


![3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde phthalazin-1-ylhydrazone](/img/structure/B5716816.png)